molecular formula C15H17BrN4S B12735001 4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone CAS No. 154496-68-1

4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone

Cat. No.: B12735001
CAS No.: 154496-68-1
M. Wt: 365.3 g/mol
InChI Key: ZVJQFPLSMCKJAX-RQZCQDPDSA-N
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Description

4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone is a complex organic compound that features a bromobenzaldehyde moiety linked to a pyrimidinyl hydrazone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone typically involves the condensation of 4-bromobenzaldehyde with 6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the design of anti-cancer and anti-microbial drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress, impacting cell signaling and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzaldehyde (2-pyrimidinyl)hydrazone
  • 4-Bromobenzaldehyde (6-methyl-2-thio-4-pyrimidinyl)hydrazone

Uniqueness

4-Bromobenzaldehyde (6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)hydrazone is unique due to the presence of the isopropylthio group, which can enhance its lipophilicity and potentially improve its bioavailability. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.

Properties

CAS No.

154496-68-1

Molecular Formula

C15H17BrN4S

Molecular Weight

365.3 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-6-methyl-2-propan-2-ylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C15H17BrN4S/c1-10(2)21-15-18-11(3)8-14(19-15)20-17-9-12-4-6-13(16)7-5-12/h4-10H,1-3H3,(H,18,19,20)/b17-9+

InChI Key

ZVJQFPLSMCKJAX-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SC(C)C)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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